2-(5-Chloro-2-methylphenoxy)acetic acid

Description

Contextualization within the Phenoxyacetic Acid Class

Aryloxyalkanoic acids are a broad class of organic compounds characterized by an aryloxy group linked to an alkanoic acid. A prominent subclass within this group is the phenoxyacetic acids, which have a phenoxy group (a benzene (B151609) ring attached to an oxygen atom) as the core aryl component. These compounds have been the subject of extensive research due to their biological activities, particularly as synthetic auxins, a type of plant hormone that regulates growth. wikipedia.orgnih.gov

Historically, phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were among the first selective herbicides developed in the 1940s. wikipedia.org They are known for their ability to control broadleaf weeds in cereal crops, pastures, and lawns. wikipedia.org The general structure of a phenoxyacetic acid consists of a substituted benzene ring attached to an oxyacetic acid moiety (-O-CH₂-COOH). The nature and position of the substituents on the phenyl ring are critical in determining the compound's chemical and biological properties.

Overview of Structural Isomerism in Chloromethylphenoxyacetic Acids

Structural isomerism occurs when two or more compounds have the same molecular formula but different structural formulas, meaning the atoms are connected in different orders. In the case of chloromethylphenoxyacetic acids, with the molecular formula C₉H₉ClO₃, numerous isomers are possible depending on the relative positions of the chlorine atom and the methyl group on the benzene ring.

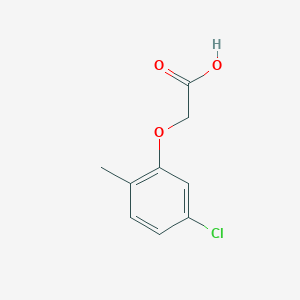

The subject of this article, 2-(5-Chloro-2-methylphenoxy)acetic acid, is one such isomer. Its name indicates that the acetic acid group is attached to the phenoxy ring at position 1 (via the oxygen), a methyl group is at position 2, and a chlorine atom is at position 5. Other well-known isomers include:

2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA): One of the most widely used herbicides. wikipedia.org

2-(6-Chloro-2-methylphenoxy)acetic acid: Another possible isomer.

2-(3-Chloro-2-methylphenoxy)acetic acid: Yet another positional isomer.

Rationale for Academic Investigation of this compound

While extensive research has been conducted on commercially significant isomers like MCPA, the academic investigation of less common isomers such as this compound is driven by several key factors. Primarily, comparative studies of isomers are fundamental to understanding structure-activity relationships (SAR). By synthesizing and characterizing a series of isomers and evaluating their biological activities, researchers can elucidate how the specific placement of functional groups influences the desired effect, in this case, herbicidal activity. nih.gov

Such studies are crucial for the rational design of new and more effective compounds. For instance, understanding why the 5-chloro isomer might be more or less active than the 4-chloro isomer can provide insights into the binding pocket of the target enzyme or receptor in the plant. Furthermore, the synthesis and characterization of novel compounds contribute to the broader knowledge base of chemistry, providing valuable data for computational modeling and predictive toxicology.

While specific research data on the herbicidal activity of this compound is not as prevalent in publicly accessible literature as for MCPA, its study is a logical step in the systematic exploration of the chemical space of phenoxyacetic acid herbicides.

Interactive Data Tables

To provide a clearer understanding of the compounds discussed, the following interactive tables summarize their key identifiers and properties.

Table 1: Compound Identification

| Compound Name | Molecular Formula | CAS Registry Number |

| This compound | C₉H₉ClO₃ | Not available |

| 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) | C₉H₉ClO₃ | 94-74-6 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 94-75-7 |

| 2-Methylphenoxyacetic acid | C₉H₁₀O₃ | 1878-49-5 |

| Chloroacetic acid | C₂H₃ClO₂ | 79-11-8 |

Table 2: Physicochemical Properties of MCPA (as a reference)

| Property | Value |

| Molar Mass | 200.62 g/mol |

| Appearance | White to light brown solid |

| Melting Point | 114-118 °C |

| Water Solubility | 825 mg/L at 23 °C |

| pKa | 3.07 |

Data for MCPA is provided as a reference due to the lack of specific experimental data for the 5-chloro isomer in the searched literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHCGXRBOHBEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for O-Alkylation and Aryloxyacetic Acid Formation

The final step in the synthesis of 2-(5-Chloro-2-methylphenoxy)acetic acid involves the creation of an ether bond between the precursor phenol (B47542) and an acetic acid moiety. This is typically achieved through a nucleophilic substitution reaction.

The most prominent method for forming the aryloxyacetic acid structure is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. wikipedia.orgyoutube.comkhanacademy.org In the context of this compound synthesis, the precursor 5-chloro-2-methylphenol (B1581992) is treated with a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding sodium or potassium 5-chloro-2-methylphenoxide. gold-chemistry.org

This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid or its sodium salt (sodium chloroacetate), in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The reaction displaces the halide leaving group, forming the desired ether linkage and yielding the sodium salt of the final product, which is then acidified to produce this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of base, solvent, temperature, and the nature of the reactants. For the Williamson ether synthesis of phenoxyacetic acids, the reaction is often performed in a solvent that can facilitate the SN2 mechanism. While the parent alcohol can be used as a solvent, polar aprotic solvents like dimethylformamide (DMF) or butanone can also be effective. masterorganicchemistry.comgold-chemistry.org

The reaction temperature is controlled to balance the reaction rate with the prevention of side reactions. Refluxing the mixture for a set period is a common practice to ensure the reaction goes to completion. gold-chemistry.org The use of a primary alkyl halide, such as chloroacetic acid, is preferred as secondary and tertiary halides are more prone to undergoing elimination reactions, which would reduce the yield of the desired ether product. wikipedia.org

| Parameter | Influence on Reaction | Common Choices & Conditions |

|---|---|---|

| Base | Deprotonates the phenol to form the reactive phenoxide ion. | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH). youtube.comkhanacademy.org |

| Solvent | Affects the solubility of reactants and the rate of the SN2 reaction. | Water, Ethanol, Butanone, Dimethylformamide (DMF). gold-chemistry.org |

| Alkylating Agent | Provides the acetic acid side chain. Must have a good leaving group. | Sodium Chloroacetate, Chloroacetic Acid (ClCH₂COOH). |

| Temperature | Controls the reaction rate. Higher temperatures can increase the rate but may also promote side reactions. | Typically heated under reflux for 1-4 hours. gold-chemistry.org |

Precursor Synthesis and Halogenation Strategies

The availability of the correctly substituted phenol, 5-chloro-2-methylphenol, is the critical prerequisite for the entire synthesis. Its preparation requires highly regioselective reactions.

The direct chlorination of phenols is a common electrophilic aromatic substitution reaction. However, controlling the position of chlorination (regioselectivity) is a significant challenge. The hydroxyl and methyl groups of a cresol (B1669610) are both ortho-, para-directing activators, leading to a mixture of isomers. For instance, the chlorination of o-cresol (B1677501) (2-methylphenol) with agents like sulfuryl chloride (SO₂Cl₂) typically yields 4-chloro-2-methylphenol (B52076) and 6-chloro-2-methylphenol as the major products. google.com

Various catalytic systems have been developed to enhance the selectivity towards the para-isomer. The use of sulfuryl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) and certain sulfur-containing catalysts can significantly increase the para/ortho ratio. cardiff.ac.ukmdpi.com While these methods are highly effective for producing the 4-chloro isomer used in the synthesis of the herbicide MCPA, they are not suitable for producing the 5-chloro isomer required for this compound. mdpi.com

| Chlorinating Agent | Catalyst/Conditions | Major Isomeric Products | Reference |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | None | Mixture of 4-chloro- and 6-chloro-2-methylphenol | cardiff.ac.uk |

| Sulfuryl Chloride (SO₂Cl₂) | AlCl₃, Poly(alkylene sulfide) | High yield of 4-chloro-2-methylphenol (para-isomer) | cardiff.ac.ukmdpi.com |

| Molecular Chlorine (Cl₂) | Lewis Acid | Mixture of isomers with low para-selectivity | cardiff.ac.uk |

Due to the difficulty of achieving the desired 5-chloro substitution pattern via direct chlorination of o-cresol, alternative multi-step synthetic routes are necessary. A viable pathway involves starting with a precursor where the substitution pattern is already established. One such method is the synthesis from 5-chloro-2-methylaniline (B43014). sigmaaldrich.com

This process typically involves a Sandmeyer-type reaction sequence. First, the amino group of 5-chloro-2-methylaniline is converted into a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then hydrolyzed by heating it in an aqueous solution. This process replaces the diazonium group with a hydroxyl group, yielding the target molecule, 5-chloro-2-methylphenol, with high regiochemical purity. sigmaaldrich.com

Green Chemistry Principles in Synthetic Design

Modern chemical synthesis places increasing emphasis on sustainability and environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. justagriculture.in

For the O-alkylation step, the use of phase-transfer catalysts can facilitate the reaction between the aqueous phenoxide salt and the alkylating agent, potentially reducing the need for organic solvents and improving reaction efficiency. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating.

In the synthesis of the precursor, developing catalytic chlorination methods that use less hazardous reagents than traditional systems and that can be recycled would be a significant green advancement. The ideal approach would be a highly regioselective, solvent-free catalytic process with high atom economy. The development of bioherbicides or nature-derived herbicides is also a growing field, aiming to create effective compounds that are readily biodegradable and have lower environmental persistence. researchgate.netacs.org While this compound is a synthetic compound, the principles of designing for degradation and using safer chemistry are relevant to its manufacturing process.

Catalytic Systems for Enhanced Yield and Selectivity

In the synthesis of chlorinated phenoxyacetic acids, catalytic systems are crucial for controlling regioselectivity and enhancing reaction yields. While the direct synthesis of this compound from 5-chloro-2-methylphenol is straightforward, related industrial syntheses often involve the post-condensation chlorination of a precursor, where catalysts play a key role in directing the position of the chlorine atom on the aromatic ring.

For the synthesis of the isomeric herbicide MCPA ((4-Chloro-2-methylphenoxy)acetic acid), extensive research has been conducted on catalytic systems for the chlorination of 2-methylphenoxyacetic acid (MPA). google.compsu.edu These systems aim to maximize the yield of the desired 4-chloro isomer over other isomers, such as the 6-chloro product. For instance, a patented method describes the use of specific catalysts in an aqueous medium that can achieve a high ratio of 4-chloro to 6-chloro products, with ratios reaching 15 to 150 or even higher. google.com The amount of catalyst used is typically in the range of 0.2-5% by weight, based on the starting 2-methylphenoxyalkanoic acid. google.com

Another innovative approach involves the use of ionic liquids as catalysts. A method for preparing 2-methyl-4-chlorophenoxyacetic acid involves the catalytic chlorination of o-tolyloxy acetic acid using an imidazole (B134444) ionic liquid as the catalyst. google.com This method is reported to have high reaction activity and yield, with the advantage of a simple reaction system that is conducive to large-scale production. google.com

In the context of Ullmann-type C-O coupling reactions, copper-based catalysts are fundamental. organic-chemistry.org The evolution of these catalysts has moved from using stoichiometric copper powder at high temperatures to highly efficient catalytic systems. mdpi.com Modern systems may employ copper(I) salts, such as copper(I) iodide, often in combination with ligands like phenanthroline, which stabilize the copper intermediate and facilitate the catalytic cycle. wikipedia.org The use of copper nanoparticles (CuO-NPs) has also been explored as a heterogeneous catalyst for Ullmann etherification, demonstrating good yields in the presence of a base like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃). mdpi.com The reactivity in these systems is often dependent on the nature of the aryl halide, following the trend I > Br > Cl. mdpi.com

Table 1: Overview of Catalytic Systems in Phenoxyacetic Acid Synthesis

| Catalytic System | Reaction Type | Target/Application Example | Key Features & Research Findings | Source(s) |

|---|---|---|---|---|

| Diamine-type Compounds | Electrophilic Chlorination | Synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA) | Ensures a high regioselectivity, achieving a high ratio of the 4-chlorinated to the 6-chlorinated product (≥15). Catalyst amount is typically 0.2-5% w/w. | google.com |

| Imidazole Ionic Liquids | Electrophilic Chlorination | Synthesis of 2-methyl-4-chlorophenoxyacetic acid from o-tolyloxy acetic acid | Provides high reaction activity and yield. The system is simple and avoids wastewater generation in the chlorination step. | google.com |

| Copper(I) Salts with Ligands | Ullmann Condensation | General Aryl Ether Synthesis | Soluble catalysts (e.g., CuI with phenanthroline) allow for milder reaction conditions compared to traditional metallic copper. | wikipedia.org |

| Copper Nanoparticles (CuO-NPs) | Ullmann Condensation | O-arylation of phenols with aryl halides | Acts as a reusable heterogeneous catalyst. Reaction yields are influenced by electron-donating/withdrawing groups on the reactants. | mdpi.com |

Solvent Selection and Waste Minimization in Laboratory Synthesis

In the Williamson ether synthesis, a common approach involves using the alcohol corresponding to the alkoxide as the solvent, though other polar solvents can be employed. masterorganicchemistry.com For the synthesis of phenoxyacetic acids, water is often used as a solvent, especially when using a strong base like sodium hydroxide to form the phenoxide. gordon.edupatsnap.com The use of water is advantageous from an environmental and cost perspective. However, the solubility of organic reactants can be limited. In some cases, polar aprotic solvents such as dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) have been used, which can accelerate SN2 reactions. mdpi.com However, these solvents are now recognized as substances of very high concern and efforts are made to replace them with greener alternatives. mdpi.com

For Ullmann-type reactions, high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF are traditionally used to achieve the necessary high temperatures. wikipedia.org Modern green chemistry initiatives focus on replacing these hazardous solvents. mdpi.com Research into solvent replacement has identified alternatives such as toluene, or in some ligand-free systems, it is possible to run the reaction under neat conditions. mdpi.com

Waste minimization in the laboratory synthesis of this compound is achieved through several key strategies:

Atom Economy: Choosing synthetic routes that incorporate the maximum amount of starting materials into the final product. The Williamson ether synthesis generally has good atom economy, with the main byproduct being a salt (e.g., NaCl). wikipedia.org

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones reduces waste significantly. researchgate.net As detailed in the previous section, copper-catalyzed Ullmann reactions and catalyzed chlorination reactions are prime examples. wikipedia.orggoogle.comgoogle.com A catalytic process that can be regenerated and reused, such as the CuO-NPs, further minimizes waste. mdpi.com

Solvent Reduction and Replacement: Minimizing the volume of solvent used or selecting environmentally benign solvents like water, ethanol, or newer bio-based solvents reduces waste and environmental impact. mdpi.com For example, a patented synthesis of 2-methylphenoxyacetic acid utilizes a high-concentration chloroacetic acid solution, which accelerates the reaction and reduces the volume of wastewater generated. patsnap.com

Process Optimization: Careful control of reaction parameters such as temperature and pH can prevent the formation of byproducts. patsnap.com For instance, in the reaction of a phenol with chloroacetic acid, controlling the temperature and alkalinity is important to prevent the hydrolysis of chloroacetic acid into glycolic acid, which represents a loss of reagent and a waste stream. psu.edupatsnap.com

Table 2: Solvent Selection and Its Impact on Green Chemistry

| Solvent | Typical Application | Advantages | Disadvantages & Green Chemistry Considerations | Source(s) |

|---|---|---|---|---|

| Water | Williamson Ether Synthesis | Environmentally benign, low cost, non-flammable. | Limited solubility for some organic reactants; high energy input for removal. | gordon.edupatsnap.com |

| Toluene | Ullmann Condensation | Good for achieving high temperatures; can be recycled. | Volatile organic compound (VOC); neurotoxicity concerns. | mdpi.com |

| Dimethylformamide (DMF) | Williamson & Ullmann Syntheses | High polarity, aprotic, high boiling point, good solvating power. | Classified as a Substance of Very High Concern (SVHC); reproductive toxicity. Replacement is highly encouraged. | wikipedia.orgmdpi.commdpi.com |

| N-Methylpyrrolidone (NMP) | Ullmann Condensation | Similar properties to DMF. | Also classified as an SVHC with reproductive toxicity. Replacement is a key green chemistry goal. | wikipedia.orgmdpi.com |

| Ionic Liquids | Catalytic Chlorination | Can act as both solvent and catalyst; low vapor pressure; tunable properties. | Potential toxicity and biodegradability issues need to be assessed; cost can be high. | google.com |

Advanced Analytical Characterization and Spectroscopic Elucidation

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating 2-(5-Chloro-2-methylphenoxy)acetic acid from impurities, starting materials, and other positional isomers which may be present as byproducts of its synthesis. The key challenge is to achieve adequate resolution between these closely related structures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenoxyacetic acids due to its versatility and applicability to non-volatile, polar compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development focuses on optimizing the separation of the target analyte from its isomers, such as the commercially significant 2-methyl-4-chlorophenoxyacetic acid (MCPA). This involves careful selection of the stationary phase (column), mobile phase composition, and detector. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective for separating acidic herbicides like MCPA and would be suitable for its isomers. sielc.comhelixchrom.com

A typical HPLC method would be coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for reliable quantification and confirmation. epa.govresearchgate.net The limit of detection for similar compounds using LC-MS can reach into the nanogram-per-liter range. epa.gov

Table 1: Exemplary HPLC-MS/MS Conditions for Phenoxyacetic Acid Isomer Analysis (Based on established methods for MCPA)

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from 10% to 95% B over several minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temp. | 40 °C |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring | Multiple Reaction Monitoring (MRM) |

This interactive table outlines typical starting conditions for the analysis of this compound, which would be further optimized for resolution and sensitivity.

Gas Chromatography (GC) for Volatile Derivatives and Intermediates

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Since carboxylic acids like this compound have low volatility and may degrade at high temperatures, a derivatization step is typically required before GC analysis. nih.govnih.gov

The most common derivatization method is esterification, which converts the carboxylic acid group into a less polar and more volatile ester, such as a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. The resulting this compound methyl ester can then be analyzed by GC.

GC analysis is often performed using a capillary column with a non-polar or medium-polarity stationary phase. For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it ideal for this analyte. nih.gov For unambiguous confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both retention time data and a mass spectrum for structural identification. nih.govmdpi.com

Table 2: Typical GC-MS Parameters for Derivatized Phenoxyacetic Acid Analysis

| Parameter | Condition |

| Derivatization | Conversion to methyl or pentafluorobenzyl ester |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp 70°C, ramp to 280°C |

| Carrier Gas | Helium, constant flow |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-350 m/z |

This interactive table shows representative GC-MS conditions for analyzing the volatile ester of this compound.

Spectrometric Approaches for Structural Confirmation

Spectrometric techniques are indispensable for the unambiguous structural elucidation of this compound, confirming the atomic connectivity and distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. oxinst.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons of the acetic acid side chain, and the three protons on the aromatic ring. The key to distinguishing it from the 4-chloro isomer (MCPA) lies in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern of the 5-chloro isomer (protons at positions 3, 4, and 6) would produce a unique set of chemical shifts and coupling patterns (splitting) compared to the 4-chloro isomer (protons at positions 3, 5, and 6). oxinst.comwikipedia.org Similarly, the ¹³C NMR spectrum would show nine distinct signals, with the chemical shifts of the aromatic carbons being highly sensitive to the substituent positions.

Table 3: Predicted ¹H NMR Spectral Data Comparison

| Protons | This compound (Predicted) | 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) (Experimental/Predicted) |

| -CH₃ | Singlet, ~δ 2.2-2.3 ppm | Singlet, ~δ 2.2-2.3 ppm |

| -OCH₂- | Singlet, ~δ 4.6-4.7 ppm | Singlet, ~δ 4.6-4.7 ppm |

| -COOH | Singlet, broad, ~δ 10-12 ppm | Singlet, broad, ~δ 10-12 ppm |

| Aromatic H | 3 distinct signals with specific coupling patterns (e.g., doublet, doublet of doublets) | 3 distinct signals with different coupling patterns |

This interactive table illustrates how the aromatic region of the ¹H NMR spectrum would be the primary diagnostic for differentiating the 5-chloro isomer from the 4-chloro isomer (MCPA).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is excellent for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected absorptions include a very broad band from the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch from the carboxylic acid (around 1700-1730 cm⁻¹), C-O stretching bands for the ether and carboxylic acid groups (around 1050-1300 cm⁻¹), and bands related to the substituted aromatic ring. The C-Cl stretch would appear in the lower frequency region (around 700-850 cm⁻¹).

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, characteristic stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretch (methyl and methylene) |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, sharp carbonyl stretch |

| C=C (Aromatic) | 1450 - 1600 | Ring stretching vibrations |

| C-O (Ether & Acid) | 1050 - 1300 | Stretching vibrations |

| C-Cl | 700 - 850 | Stretch |

This interactive table summarizes the key functional group vibrations expected in the IR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the confirmation of the elemental formula (C₉H₉ClO₃). nih.gov The monoisotopic mass for this formula is 200.02402 g/mol . nih.gov

Under electron ionization (EI), the molecule will fragment in a predictable manner. Both this compound and its 4-chloro isomer would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 200 (and an M+2 peak at m/z 202 in an approximate 3:1 ratio, characteristic of a single chlorine atom). wikipedia.org

Key fragmentation pathways for phenoxyacetic acids include:

Cleavage of the ether bond: This can lead to the formation of a chloromethylphenol radical cation. For the 5-chloro isomer, this would be the 5-chloro-2-methylphenol (B1581992) fragment.

McLafferty rearrangement: This can result in the loss of the acetic acid side chain, also leading to a chloromethylphenol fragment.

Loss of the carboxymethyl group: Cleavage of the O-CH₂ bond can result in a fragment corresponding to the chloromethylphenoxide ion.

While the major fragments may be similar between isomers, the relative intensities of these fragments can sometimes provide clues to distinguish them. nih.gov

Table 5: Predicted Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 200/202 | [M]⁺˙, Molecular Ion |

| 142/144 | [Cl(CH₃)C₆H₃OH]⁺˙ (Chlorocresol fragment from ether cleavage) |

| 141/143 | [Cl(CH₃)C₆H₃O]⁺ (Chlorocresoxy fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment, less specific) |

This interactive table lists the primary ions expected in the mass spectrum following electron ionization.

Molecular Structure, Conformational Analysis, and Computational Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric parameters of molecules. For 2-(5-Chloro-2-methylphenoxy)acetic acid, these theoretical examinations have been performed to analyze its structure, spectral characteristics, and electronic behavior. pulsus.com

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. mdpi.com It is widely used for geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy. For this compound, theoretical calculations have been carried out using DFT methods, specifically employing the B3LYP and B3PW91 functionals with 6-31++G(d,p) and 6-311++G(d,p) basis sets, to determine its optimized molecular structure. pulsus.com

These calculations provide detailed information on bond lengths and angles. For instance, analysis of the optimized geometry reveals variations in the C-O bond lengths. The bond length of C-O within the carboxylic acid group is calculated to be 1.344 Å. In contrast, the C-O bonds between the methoxy (B1213986) group and the aromatic ring are 1.408 Å and 1.375 Å, respectively. pulsus.com This elongation in the methoxy-ring bonds is attributed to the chemical repulsive forces between the oxygen and carbon atoms of the ring. pulsus.com

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) |

| C-O (acid group) | 1.344 |

| C-O (methoxy-ring) | 1.408 |

| C-O (methoxy-ring) | 1.375 |

Data sourced from computational analysis using DFT methods. pulsus.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the nature of electronic transitions. youtube.com

For this compound, the frontier energy transition levels have been identified and estimated. pulsus.com The analysis of HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap is a measure of the molecule's excitability and its kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. youtube.com The investigation of this compound includes the examination of transitions among its electronic degeneracy interaction orbitals, which helps in understanding its electrochemical energy transformation. pulsus.com

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. nih.govplos.orgnih.gov These maps illustrate regions of positive and negative electrostatic potential, which are crucial for predicting how molecules interact with each other. nih.govplos.org The color-coding on an MEP map typically shows electron-rich areas (negative potential) in red and electron-poor areas (positive potential) in blue. nih.gov

In the study of this compound, the Mulliken charge profile has been analyzed. pulsus.com This analysis provides information about the net charge on each atom in the molecule, offering a quantitative measure of the charge distribution. The investigation of the charge profile, along with the MEP, helps in identifying the reactive sites within the molecule, particularly those susceptible to electrophilic and nucleophilic attack.

Conformational Landscape and Energetics

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgnih.gov By simulating the interactions between atoms, MD can explore the different conformations that a molecule can adopt, providing a dynamic picture of its flexibility and behavior. youtube.comarxiv.orgnih.gov For this compound, systematic analyses of its molecular dynamic characteristics have been performed to explore its physico-chemical properties. pulsus.com These simulations can reveal how the molecule behaves in different environments and how its conformation changes in response to various stimuli.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the potential energy for different arrangements of the atoms, a PES can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This provides a comprehensive understanding of the molecule's conformational preferences and the pathways for conformational change. For complex molecules like this compound, a detailed PES can reveal the intricate interplay of steric and electronic effects that govern its three-dimensional structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. ijsmr.innih.gov These computational statistical methods are crucial in modern drug discovery and environmental science for predicting the activity of new or untested chemicals, thereby saving time and resources. ijsmr.inderpharmachemica.com For phenoxyacetic acid derivatives like this compound, QSAR models can elucidate the key molecular features that govern their herbicidal or other biological effects. mdpi.com The fundamental principle is that variations in the biological activity within a group of structurally similar compounds are dependent on the changes in their molecular properties. derpharmachemica.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. The three-dimensional structures of these molecules are generated and their energy is minimized to find the most stable conformation. derpharmachemica.com Following this, a wide range of molecular descriptors, which are numerical representations of the molecules' properties, are calculated. Using statistical techniques such as Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical relationship is established between these descriptors and the observed biological activity. derpharmachemica.comnih.gov The resulting model's predictive power is then rigorously validated. nih.gov

The predictive ability of a QSAR model is entirely dependent on the calculated molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical characteristics, including steric, electronic, and hydrophobic properties. derpharmachemica.com For phenoxyacetic acids and related compounds, several classes of descriptors have been shown to be important in predictive models. ijsmr.inmdpi.com

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity. It influences a molecule's ability to cross biological membranes. For phenoxyacetic acid derivatives, logP values are often correlated with their biological efficacy. ijsmr.inmdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and acid dissociation constant (pKa). ijsmr.in These are critical for understanding how the molecule might interact with biological receptors. ijsmr.in

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Molecular Weight (MW), molar volume, and polarizability (α) are common examples. derpharmachemica.commdpi.com The Topological Polar Surface Area (TPSA), which is the sum of surfaces of polar atoms, is another important descriptor for predicting transport properties. mdpi.com The number of hydrogen bond acceptors (HBA) and donors (HBD) also falls into this category and can be crucial for receptor binding. mdpi.com

The calculation of these descriptors is performed using specialized computational chemistry software. Programs like ACD/Labs Percepta or the QuaSAR descriptor panel in MOE (Molecular Operating Environment) can compute hundreds of potential descriptors for a given molecule. nih.gov

Table 1: Examples of Predictive QSAR Descriptors for Phenoxyacetic Acid Derivatives

| Descriptor Category | Specific Descriptor | Significance |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, influencing membrane permeability and transport. mdpi.com |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in electronic interactions. ijsmr.in |

| Electronic | pKa (Acid Dissociation Constant) | Determines the ionization state of the carboxylic acid group at physiological pH. ijsmr.in |

| Topological | TPSA (Topological Polar Surface Area) | Correlates with drug transport properties, including intestinal absorption. mdpi.com |

| Steric/Topological | MW (Molecular Weight) | Represents the overall size of the molecule. mdpi.com |

| Topological | HBA (Hydrogen Bond Acceptors) | Quantifies the number of sites (e.g., oxygen atoms) that can accept a hydrogen bond. mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

In studies of phenoxyacetic acids, models have shown that properties like hemolytic toxicity are influenced by a combination of these factors. For instance, toxicity may increase for molecules that are smaller, more water-soluble, and have more hydrogen bond acceptors. mdpi.com

In silico approaches use computational methods to predict the biological activity of a compound before it is synthesized or tested in a laboratory. nih.govmdpi.com These techniques can screen large chemical libraries against biological targets, suggest potential uses for a compound, or identify possible off-target effects. nih.govmdpi.com For this compound, these methods can be used to generate hypotheses about its potential biological roles beyond its known herbicidal activity.

One powerful in silico technique is molecular docking . This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govnih.gov For phenoxyacetic acids, which are known to act as synthetic auxins, docking studies can be used to model their interaction with auxin receptors like TIR1. nih.gov By comparing the docking score and binding mode of this compound to that of known auxins, researchers can hypothesize about its relative potency and receptor affinity. nih.gov

Another approach is target fishing or reverse docking . Instead of testing a molecule against a single known target, this method screens the compound against a large database of known protein structures. nih.gov This can help identify potential new targets and, by extension, new therapeutic applications or toxicological mechanisms. For example, screening this compound against a database of human proteins could suggest unforeseen interactions relevant to human health. nih.gov

Databases and prediction tools are central to in silico profiling. For instance, the BIOPEP-UWM database can be used to predict various potential bioactivities based on a compound's structure. nih.govmdpi.com These tools use algorithms trained on vast amounts of experimental data to make their predictions. While these in silico predictions are highly valuable for guiding research, they are theoretical and require subsequent experimental validation through in vitro and in vivo testing to confirm the hypothesized bioactivity. nih.govmdpi.com

Environmental Fate and Transformation Dynamics

Photolytic Degradation Pathways and Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant pathway for the dissipation of 2-(5-Chloro-2-methylphenoxy)acetic acid in the environment. This process can occur through direct absorption of light or be mediated by other light-sensitive molecules present in the environment.

Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its chemical transformation. The compound exhibits a notable, albeit limited, ability to absorb sunlight. unito.it Despite this, it has a relatively high quantum yield for direct photolysis, with values of approximately 0.6 for its anionic form and 0.35 for the neutral form, indicating an efficient conversion process once a photon is absorbed. unito.it Studies under simulated solar conditions have confirmed this degradation pathway. The primary transformation product identified during the direct photolysis of this compound is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.orgresearchgate.net The rate of this degradation can be influenced by the water matrix; for instance, the phototransformation rate has been observed to be more than twice as high in ultrapure water compared to river water, suggesting that components of natural waters can interfere with the direct photolysis process. unito.it

Biotic Degradation by Microbial Communities

Biodegradation is the primary mechanism for the breakdown of this compound in soil and water. nih.gov This process is carried out by diverse communities of microorganisms that utilize the compound as a source of carbon and energy or transform it in conjunction with other substrates.

Microbial communities in soil and sediments are capable of effectively degrading this compound. Laboratory studies have reported degradation half-lives in soil ranging from less than 7 to 41 days, with an average of about 24 days. nih.gov In the hyporheic sediments of rivers, which are critical zones for contaminant attenuation, half-life values (DT50) have been observed to range from 11 to 44 days. nih.gov

Some soil bacteria can utilize this compound as their sole source of carbon, a process known as mineralization, which leads to the complete breakdown of the compound. wikipedia.org The degradation process can also be stimulated through co-metabolism, where the presence of other structurally similar compounds, such as certain plant secondary metabolites, can enhance the breakdown of the herbicide. mdpi.com

A variety of bacterial genera have been identified as being responsible for the degradation of this compound. These include Aminobacter, Cupriavidus, Novosphingobium, Pseudomonas, Rhodococcus, Sphingobium, and Sphingopyxis. researchgate.net

The initial and rate-limiting step in the microbial degradation is often catalyzed by a specific enzyme system. wikipedia.org Research has shown that an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene in soil microorganisms, is responsible for this initial enzymatic attack. wikipedia.orgmdpi.com This enzyme cleaves the ether bond of the molecule, initiating the degradation cascade.

The microbial metabolism of this compound proceeds through several key intermediates. Two primary initial pathways have been identified:

Ether Linkage Cleavage : The most common pathway involves the cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (MCP) and acetate. wikipedia.org MCP is considered the major metabolite of this degradation route. wikipedia.org This intermediate is then typically hydroxylated to form a catechol derivative, which subsequently undergoes ring cleavage. researchgate.net

Hydroxylation of the Methyl Group : An alternative pathway involves the hydroxylation of the methyl group attached to the aromatic ring. wikipedia.org This reaction results in the formation of 4-chloro-2-hydroxymethylphenoxyacetic acid, also known as cloxyfonac. wikipedia.orgnih.gov

The ultimate fate of the metabolic byproducts is further degradation, potentially leading to monochloroacetic acid and eventually complete mineralization to carbon dioxide, water, and chloride ions. epa.gov

Table of Degradation Intermediates

| Intermediate Name | Chemical Formula | Degradation Pathway |

|---|---|---|

| 4-chloro-2-methylphenol (MCP) | C₇H₇ClO | Photolytic & Biotic |

| 4-chloro-2-hydroxymethylphenoxyacetic acid (cloxyfonac) | C₉H₉ClO₄ | Biotic |

| Catechol derivative | Not specified | Biotic |

| Monochloroacetic acid | C₂H₃ClO₂ | Biotic |

Table of Identified Degrading Microorganisms

| Genus |

|---|

| Aminobacter |

| Cupriavidus |

| Novosphingobium |

| Pseudomonas |

| Rhodococcus |

| Sphingobium |

| Sphingopyxis |

| Escherichia |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methylphenol |

| Acetate |

| 4-chloro-2-hydroxymethylphenoxyacetic acid |

| Cloxyfonac |

| Catechol |

| Monochloroacetic acid |

| Carbon dioxide |

| Water |

Adsorption, Leaching, and Environmental Mobility

The environmental mobility of this compound, commonly known as MCPA, is significantly influenced by its interactions within the soil matrix and its inherent chemical properties. Due to its high solubility and relatively poor adsorption to soil, MCPA is considered a mobile herbicide with the potential to move between different environmental compartments. ulster.ac.uksourcetotap.eu

Adsorption to Soil Organic Matter and Mineral Phases

The adsorption of MCPA to soil particles is generally weak, a characteristic that contributes to its environmental mobility. wikipedia.orgsigmaaldrich.com The extent of this adsorption is primarily governed by the soil's organic matter content and, to a lesser extent, its mineral composition and pH. researchgate.netnih.gov

Research has consistently shown a positive correlation between MCPA sorption and the amount of soil organic carbon. researchgate.netresearchgate.netnih.gov Specifically, sorption is significantly correlated with humic acid and the more polar fulvic acid carbon fractions. researchgate.net The importance of organic matter is highlighted by studies where its removal from soil decreased MCPA sorption by 37-100%. sigmaaldrich.comnih.gov The affinity of the anionic form of MCPA to soil organic matter is reportedly ten times lower than that of the neutral molecule. researchgate.net

Soil pH also plays a critical role. As a weak carboxylic acid with a pKa of 3.1, MCPA exists predominantly in its anionic form in most typical soil pH ranges (5 to 8). plos.org This negative charge hinders its adsorption to negatively charged soil colloids like clay and organic matter. Consequently, sorption is negatively correlated with soil pH; as pH increases, adsorption decreases. researchgate.netnih.gov

Amendments to soil can alter adsorption dynamics. The addition of de-oiled two-phase olive mill waste to agricultural soils has been shown to increase the adsorption capacity for MCPA by a factor of 1.18 to 4.93, depending on the amendment's condition and application rate. nih.gov Similarly, amending soil with wheat ash increased its effectiveness in sorbing MCPA by approximately 8 to 16 times. researchgate.net

The table below presents Freundlich (Kf) and organic carbon-normalized (Koc) adsorption coefficients from various studies, which quantify the herbicide's sorption potential in different soils.

| Soil Type | Adsorption Coefficient | Value | Reference |

| Loamy Sand / Sandy Loam | Koc | 50 - 60 mL/g | nih.gov |

| Various Soils | Koc | 10 - 157 mL/g | researchgate.net |

| Various Soils | Koc | 50 - 62 L/kg | plos.org |

| Representative Soils | Freundlich (Kf) | 0.37 - 1.03 mg(1-1/n) kg⁻¹ L(1/n) | sigmaaldrich.comnih.gov |

| Various Soils | Freundlich (Kf) | 0.94 (1/n = 0.68) | wikipedia.org |

Potential for Leaching into Groundwater Systems

The combination of high water solubility and weak adsorption to soil particles gives MCPA a significant potential for leaching into groundwater. ulster.ac.uksourcetotap.eupublications.gc.ca Its mobility allows it to percolate through the soil profile and potentially reach underlying aquifers, especially in vulnerable hydrogeological settings. ulster.ac.ukccme.ca The frequent detection of MCPA in natural waters, including groundwater, is attributed to its low sorption in soils. researchgate.net

Despite its potential for leaching, the rapid microbial degradation of MCPA in surface soils, with a half-life often between 4.5 and 24 days, can mitigate the amount that reaches groundwater. wikipedia.orgresearchgate.netepa.gov However, degradation is slower in deeper soil horizons where microbial activity is lower, and negligible breakdown may occur in anaerobic (oxygen-deprived) environments, potentially creating a persistent legacy of the herbicide in saturated soils. ulster.ac.uksourcetotap.euresearchgate.net

Numerous monitoring studies have confirmed the presence of MCPA in groundwater, although often at low concentrations. For instance, a survey in Ontario, Canada, between 1969 and 1978 detected MCPA residues in 2 out of 237 wells. epa.gov More recent studies in Canada have found MCPA in groundwater, with one report noting detections in 13 out of 41 samples in an irrigation district in Saskatchewan. ccme.cawaterquality.gov.au In Alberta, MCPA was detected more frequently at water treatment facilities with surface water sources (13.7%) than at those with groundwater sources (2%). publications.gc.ca

The following table summarizes findings from various groundwater monitoring programs.

| Location | Time Period | Detection Frequency/Results | Maximum Concentration | Reference |

| Montana, USA | Not Specified | Detected in some groundwaters | 5.5 µg/L | who.int |

| Ontario, Canada | 1969-1978 | 2 of 237 wells | 1000 ppb (µg/L) | epa.gov |

| Saskatchewan, Canada | Not Specified | 13 of 41 samples | 0.53 µg/L | ccme.cawaterquality.gov.au |

| Alberta, Canada | 1995-2003 | 2% of samples from groundwater sources | 5 ng/L | publications.gc.ca |

| USA | Not Specified | Not detected in 118 groundwater samples | Not Detected | who.int |

Transport and Distribution in Different Environmental Compartments

MCPA's mobility facilitates its transport and distribution across various environmental compartments, including soil, water, and air. ulster.ac.uk

Soil and Water: In the terrestrial environment, MCPA is considered extremely mobile. epa.gov Following application, it can be transported from agricultural land to surface water bodies through runoff and drainage, or to groundwater via leaching. ulster.ac.ukccme.cawho.int Its high solubility makes it susceptible to being carried by water moving over and through the soil. ulster.ac.uk The presence of fertilizers can increase the mobility of acidic herbicides like MCPA, particularly in soils with low clay and organic matter content. nih.gov In the aquatic environment, MCPA dissipates rapidly in the water column but residues may persist in flooded soil. epa.gov

Atmosphere: While the majority of MCPA remains in the soil and water, a small fraction can be volatilized into the atmosphere. One modeling study estimated that about 0.3% of MCPA applied to soil could enter the air. ulster.ac.uk Despite this small amount, MCPA has been detected in air samples, with one Canadian study finding it in 50% of high-volume samples at concentrations up to 1.9 ng/m³. ulster.ac.uk The detection of higher concentrations at greater altitudes suggests the potential for long-range atmospheric transport. ulster.ac.uk Once in the atmosphere, MCPA can be degraded by sunlight. ulster.ac.uk

Non Clinical Biological Interactions and Ecotoxicological Research

Auxinic Activity and Plant Growth Regulation in Model Organisms

2-(5-Chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA). wikipedia.org Its primary mode of action is to induce uncontrolled and unsustainable growth in susceptible plants, leading to various physiological and morphological abnormalities and ultimately, death. wikipedia.org This section explores the cellular and molecular responses to MCPA in plants, its influence on hormone balance, and its effects on the morphology of non-target crops.

Cellular and Molecular Responses in Susceptible and Tolerant Plant Species

The differential sensitivity of plant species to MCPA lies in their ability to absorb, translocate, and metabolize the herbicide.

In susceptible species , MCPA is readily absorbed by the leaves and roots and translocated throughout the plant via the phloem to meristematic tissues, where it accumulates. wikipedia.org This accumulation leads to a cascade of cellular and molecular events. At the molecular level, synthetic auxins like MCPA are perceived by specific receptor complexes, such as the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins. This binding triggers the degradation of Aux/IAA repressor proteins, which in turn activates the expression of auxin-responsive genes. At the high concentrations applied for herbicidal action, this leads to an overstimulation of these genes, causing cellular chaos.

In tolerant species , several resistance mechanisms have been identified at the cellular and molecular level. Research on a resistant biotype of hemp-nettle (Galeopsis tetrahit) revealed that resistance is conferred by two primary mechanisms: a reduced rate of MCPA translocation from the treated leaves to the apical meristem and roots, and a higher rate of MCPA metabolism within the roots. nih.gov In this resistant biotype, less of the absorbed MCPA reached the target sites in a toxic form. nih.gov

Similarly, a study on Palmer amaranth (B1665344) (Amaranthus palmeri) resistant to MCPA found that resistance was not due to differences in absorption but rather to a more rapid metabolism of the herbicide. cambridge.org This enhanced metabolism is often mediated by cytochrome P450 monooxygenase enzymes, which detoxify the herbicide through processes like hydroxylation. cambridge.org

Furthermore, a target-site resistance mechanism has been identified in a resistant population of green pigweed (Amaranthus powellii). This resistance was linked to a single nucleotide polymorphism (SNP) in the gene for auxin response factor (ARF) 9. biorxiv.orgresearchgate.net This mutation is thought to disrupt the interaction between the ARF protein and the Aux/IAA repressor, thereby preventing the cascade of events that leads to herbicidal action. biorxiv.orgresearchgate.net

At the subcellular level, exposure to high concentrations of MCPA can cause significant damage to the ultrastructure of cyanobacteria, which are also affected by this herbicide. researchgate.net Studies on Nostoc muscorum MEG 1 showed that while low concentrations had minimal effect, higher concentrations led to damage of the cell's internal structures. researchgate.net

Impact on Plant Hormone Homeostasis (e.g., Auxin, Ethylene (B1197577), Abscisic Acid)

The application of synthetic auxins like MCPA profoundly disrupts the delicate balance of plant hormones, particularly the interplay between auxin, ethylene, and abscisic acid (ABA).

High concentrations of auxins are known to stimulate the biosynthesis of ethylene, a gaseous plant hormone involved in stress responses and senescence. nih.gov Research has shown that the application of synthetic auxins leads to a rapid, transient increase in the activity of ACC synthase, a key enzyme in the ethylene biosynthesis pathway. nih.gov This, in turn, increases the production of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene, leading to elevated ethylene levels. nih.gov

This auxin-induced ethylene production then triggers an increase in the endogenous levels of abscisic acid (ABA). nih.gov ABA is a plant hormone known for its role in mediating responses to abiotic stress, such as drought, and for its general growth-inhibiting properties. nih.gov Studies have demonstrated that in plants treated with synthetic auxins, the rise in ethylene is followed by a significant accumulation of ABA. nih.gov This increase in ABA is a causal factor in the growth inhibition observed after herbicide application. nih.gov The interaction appears to be a sequential cascade: excess auxin stimulates ethylene production, which in turn promotes ABA biosynthesis, leading to growth cessation. nih.gov

The regulatory effect of ABA on the ethylene biosynthetic pathway has also been observed. In some plant systems, exogenous ABA application can negatively affect the expression of genes involved in both ethylene biosynthesis and perception. nih.gov This complex feedback loop highlights the intricate hormonal crosstalk that is disrupted by synthetic auxin herbicides.

Effects on Root Morphology and Plant Development in Non-Target Crops

While MCPA is selective for broadleaf weeds, it can still have significant detrimental effects on the growth and development of non-target crops, particularly on their root systems.

Research has consistently shown that phenoxy herbicides like MCPA can inhibit both root and shoot growth in a variety of plants, including cereals which are generally considered tolerant. ktu.lt The impact on root growth is often more pronounced than on shoot growth. ktu.lt Studies on species such as garden cress (Lepidium sativum), white mustard (Sinapis alba), oats (Avena sativa), and wheat (Triticum aestivum) have demonstrated significant root growth inhibition at concentrations lower than those affecting shoot growth. ktu.lt

In non-target crops like cotton (Gossypium hirsutum), which is highly sensitive to MCPA, exposure can cause severe damage. nih.gov This includes inhibition of root development, which is critical for water and nutrient uptake. The systemic nature of MCPA means that even if applied to the foliage, it can be translocated to the roots and suppress their growth. ktu.lt

Ecotoxicological Assessments in Aquatic and Terrestrial Non-Mammalian Species

The widespread use of MCPA necessitates an understanding of its potential impact on non-target organisms in the environment. This section focuses on the ecotoxicological effects of MCPA on aquatic invertebrates and algae.

Acute and Chronic Effects on Aquatic Invertebrates (e.g., Daphnia)

Daphnia magna, a small freshwater crustacean, is a standard model organism for ecotoxicological testing due to its sensitivity to water pollutants and its crucial role in aquatic food webs.

Studies on the toxicity of MCPA to Daphnia magna have provided key data on its acute and chronic effects. Acute toxicity is typically measured by the concentration that causes immobilization or mortality in 50% of the test population over a short period (e.g., 48 hours), known as the EC50 or LC50 value. Chronic toxicity, on the other hand, assesses the long-term impacts on survival, growth, and reproduction.

The following table summarizes the acute and chronic toxicity of MCPA to Daphnia magna from a study.

| Endpoint | Value (mg/L) | Exposure Duration |

| 48-h EC50 (Immobilisation) | 117 | 48 hours |

| 21-d NOEC (Reproduction) | 10 | 21 days |

| 21-d LOEC (Reproduction) | 22 | 21 days |

| 21-d EC50 (Reproduction) | 37 | 21 days |

| 21-d EC10 (Reproduction) | 14 | 21 days |

ECx = Effect Concentration for x% of the population, LC50 = Lethal Concentration for 50% of the population, NOEC = No Observed Effect Concentration, LOEC = Lowest Observed Effect Concentration.

These data indicate that while the acute toxicity of MCPA to Daphnia magna is relatively low, chronic exposure to lower concentrations can have significant negative impacts on their reproductive success. ktu.lt Long-term exposure to certain chemicals has been shown to increase mortality and decrease fertility in subsequent generations of Daphnia, highlighting the importance of chronic toxicity assessments. ktu.lt

Impact on Algal Growth and Photosynthetic Efficiency

Algae are primary producers in aquatic ecosystems, and any adverse effects on their populations can have cascading consequences for the entire food web. MCPA, as a plant growth regulator, can also impact the growth and photosynthetic processes of algae.

Studies have shown that MCPA can inhibit the growth of various algal species. For the green alga Desmodesmus subspicatus, the 72-hour EC50 for growth inhibition was determined to be 529.1 mg/L, with an EC10 of 142.7 mg/L. nih.gov

Beyond simple growth inhibition, MCPA can directly affect the photosynthetic machinery. Research on the cyanobacterium Nostoc muscorum MEG 1 revealed that MCPA exposure negatively impacts water-splitting activity and the function of Photosystem II (PSII). researchgate.net Molecular docking studies have shown that MCPA can bind to key photosynthetic proteins, including the D1 protein of PSII and RuBisCO, the primary enzyme for carbon fixation in the Calvin cycle. researchgate.net This binding interferes with the normal electron transport chain, reducing photosynthetic efficiency. researchgate.netresearchgate.netnih.gov

Furthermore, MCPA has been shown to repress the gene expression of crucial photosynthetic components. In Nostoc muscorum, exposure to MCPA led to a significant decrease in the mRNA levels of the D1 protein and RuBisCO. researchgate.net This indicates that MCPA not only physically obstructs photosynthetic processes but also downregulates the production of the very machinery required for photosynthesis at the genetic level. This reduction in photosynthetic capacity can lead to decreased biomass production and ultimately impact the health of the aquatic ecosystem. researchgate.net

Effects on Soil Microorganisms and Invertebrates (e.g., Earthworms)

The introduction of this compound, commonly known as MCPA, into soil ecosystems prompts a variety of interactions with soil biota. Microbial degradation is the primary process that dictates the persistence and dynamics of this herbicide in the soil. mdpi.com The degradation of MCPA in soil is largely a biological process carried out by microorganisms. wikipedia.org Studies have shown that soils with a history of MCPA application may exhibit faster degradation rates, suggesting an adaptation of the microbial community. nih.gov The degradation process can be influenced by several factors, including soil pH, organic matter content, and moisture levels. mdpi.comnih.gov For instance, microbial degradation was observed to be slower in cultures with a pH above 8.5. nih.gov

Research has identified specific genes involved in the microbial breakdown of MCPA. The tfdA gene, which encodes for an α-ketoglutarate-dependent dioxygenase, plays a crucial role in the enzymatic degradation of the herbicide by soil microorganisms. wikipedia.orgnih.gov The primary degradation pathway involves the cleavage of the ether linkage, which results in the formation of 4-chloro-2-methylphenol (B52076) (MCP) and acetic acid. wikipedia.org Another potential pathway is the hydroxylation of the methyl group to produce cloxyfonac. wikipedia.org The presence and activity of microbial populations capable of degrading MCPA are therefore critical to its environmental fate. In some cases, the application of MCPA has been shown to temporarily select for and enrich degrader populations in the soil. conicet.gov.arnih.gov

The impact of MCPA on the broader soil microbial community can be complex. Some studies have reported a decrease in certain enzymatic activities, such as dehydrogenase, and a reduction in cellulose-degrading bacteria populations following MCPA application. mdpi.com However, other research indicates that at recommended application rates, the effects on the functional diversity of the microbial community may be minor and transient. conicet.gov.ar

Earthworms, as key ecosystem engineers, also interact with MCPA in the soil. opot.co.zagrainsa.co.za Herbicides can present a toxicological risk to these invertebrates, potentially affecting their function, growth, and reproduction. opot.co.za Studies focusing on the earthworm Aporrectodea caliginosa have revealed a fascinating relationship where the earthworms themselves can stimulate the growth and activity of MCPA-degrading bacteria in the soil. nih.gov This stimulation was evidenced by increased numbers of MCPA degraders and higher copy numbers of tfdA-like genes in soil inhabited by earthworms. nih.govresearchgate.net While MCPA is not significantly degraded within the earthworm's gut, their burrowing activity enhances the degradation capacity of the surrounding soil, known as the drilosphere. nih.govresearchgate.net However, it is important to note that like other herbicides, MCPA can have direct effects on earthworms. For example, studies on the herbicide glyphosate (B1671968) have shown it can reduce the activity and reproduction of certain earthworm species. beyondpesticides.org

Table 1: Summary of Effects on Soil Biota

| Organism/Process | Observed Effect of this compound | Key Findings | References |

|---|---|---|---|

| Soil Microorganisms (General) | Primary agent of degradation; population can adapt over time. | Degradation is linked to the tfdA gene. The main metabolite is 4-chloro-2-methylphenol (MCP). | wikipedia.orgnih.govnih.gov |

| Soil Enzymatic Activity | Potential for decrease in activity. | A decrease in dehydrogenase activity has been observed in some MCPA-polluted soils. | mdpi.com |

| Earthworms (A. caliginosa) | Stimulation of microbial degradation of MCPA in the soil. | Earthworms increased the abundance and activity of MCPA-degrading bacteria in their burrows and surrounding soil. | nih.govresearchgate.net |

Biochemical Mechanisms of Action in Non-Human Biological Systems

Interaction with Receptor Proteins and Enzymes

The primary mechanism of action for this compound in susceptible plants is its function as a synthetic auxin mimic. wikipedia.orgnih.gov It is absorbed through the leaves and transported to the plant's meristems, where it mimics the action of the natural plant growth hormone auxin. wikipedia.org This leads to uncontrolled and unsustainable cell division and elongation, resulting in physiological disruptions such as stem curling and leaf withering, which ultimately cause the death of the plant. wikipedia.org This mode of action implies an interaction with the plant's auxin receptor proteins, which are central to the auxin signaling pathway.

In addition to its target-site receptors in plants, the transport and metabolism of MCPA involve interactions with other proteins and enzymes. In non-plant systems, studies using Caco-2 cells, a model for mammalian intestinal epithelium, have shown that the uptake of MCPA is mediated by carrier proteins. nih.gov Specifically, its transport across the apical membrane is facilitated by monocarboxylic acid transporters (MCTs). nih.gov This uptake is a pH-dependent and carrier-mediated process that can be competitively inhibited by other monocarboxylic acids like benzoic acid. nih.gov

The metabolism and detoxification of MCPA in various organisms are facilitated by specific enzymes. In some plants that exhibit resistance to MCPA, such as certain biotypes of Palmer amaranth (Amaranthus palmeri), cytochrome P450 monooxygenases (P450s) are involved in its rapid metabolism. cambridge.org Inhibition of these P450 enzymes was shown to reverse the resistance, confirming their role in breaking down the herbicide. cambridge.org In soil microorganisms, the biodegradation is enzymatically catalyzed by an α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene. wikipedia.org This enzyme initiates the breakdown of the herbicide by cleaving the ether bond in the molecule. wikipedia.org

Induction of Oxidative Stress and Detoxification Mechanisms

The application of synthetic auxins like MCPA can lead to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which can cause oxidative stress within plant cells. cambridge.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. nih.gov This can lead to lipid peroxidation, damage to proteins, and DNA, ultimately contributing to cell death. cambridge.orgnih.gov

However, the extent to which MCPA induces significant oxidative stress can vary depending on the plant species and conditions. A study on the non-target effects of MCPA on spring wheat (Triticum aestivum) investigated lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a common marker for oxidative damage. lmaleidykla.ltlmaleidykla.lt The results indicated that MCPA did not cause a significant increase in MDA content in the wheat tissues, suggesting that it did not provoke substantial lipid peroxidation under the experimental conditions. lmaleidykla.ltvdu.lt This might be explained by the plant's inherent detoxification capabilities or that the applied concentration was not sufficient to overwhelm the antioxidant systems. lmaleidykla.lt

Plants and other organisms possess detoxification mechanisms to cope with xenobiotics and the oxidative stress they may induce. A key detoxification pathway for herbicides is metabolic degradation, often involving enzymes like cytochrome P450s, as seen in MCPA-resistant Palmer amaranth. cambridge.org These enzymes modify the herbicide molecule, typically making it less toxic and more easily sequestered or excreted. In resistant Palmer amaranth, the rapid metabolism of MCPA prevents the herbicide from accumulating at its target site and likely mitigates the downstream effects, including the induction of lethal levels of oxidative stress. cambridge.org

Table 2: Research Findings on Oxidative Stress Markers

| Organism | Marker | Observation | Conclusion | References |

|---|---|---|---|---|

| Spring Wheat (Triticum aestivum) | Malondialdehyde (MDA) | No significant change in MDA content after MCPA application. | MCPA did not appear to provoke significant lipid peroxidation in this non-target plant. | lmaleidykla.ltlmaleidykla.ltvdu.lt |

| Palmer Amaranth (Amaranthus palmeri) | Metabolism Rate | Resistant plants rapidly metabolized MCPA via P450 enzymes. | Rapid metabolism is a key detoxification mechanism preventing herbicidal action and subsequent stress. | cambridge.org |

Advanced Methodologies for Environmental Monitoring and Residue Analysis of 2 5 Chloro 2 Methylphenoxy Acetic Acid

The widespread use of 2-(5-chloro-2-methylphenoxy)acetic acid (MCPA) necessitates the development of robust, sensitive, and selective analytical methods to monitor its presence in various environmental compartments. Modern analytical chemistry offers a suite of powerful tools capable of detecting and quantifying MCPA residues at trace levels, ensuring environmental safety and regulatory compliance. These advanced methodologies encompass sophisticated chromatographic techniques, innovative sample preparation procedures, and the emerging field of biosensors for rapid, on-site detection.

Comparative Isomeric Studies and Future Research Trajectories

Structure-Activity-Relationship (SAR) Comparisons with Positional Isomers

The precise placement of substituents, such as chlorine atoms and methyl groups, on the phenoxyacetic acid scaffold dictates the molecule's interaction with its biological target and its subsequent environmental behavior.

The herbicidal efficacy of phenoxyacetic acids, which act as synthetic auxins, is highly dependent on the position of halogen substituents on the phenyl ring. nih.govmdpi.com These compounds mimic natural plant growth hormones, leading to uncontrolled growth and death in susceptible broadleaf plants. mdpi.comwikipedia.org The structure-activity relationship (SAR) is a critical field of study for understanding and optimizing this biological activity.

Research into chloroderivatives of phenoxyacetic acid reveals that the position of the chlorine atom significantly alters the molecule's electronic properties and, consequently, its reactivity. mdpi.comresearchgate.net

Electron Distribution: Chlorine substitution destabilizes the π-electron charge in the aromatic ring. This effect is more pronounced with substitution at the ortho (position 2) or meta (position 3) positions compared to the para (position 4) position. mdpi.com This alteration of the electron cloud towards the electronegative chlorine substituent is a key factor in the molecule's biological interaction. mdpi.comeurochlor.org

Reactivity and Aromaticity: Substitution at the 2-position generally leads to a greater increase in molecular reactivity and a decrease in molecular hardness and aromaticity compared to substitution at the 4-position. mdpi.com For instance, comparing 2-chlorophenoxyacetic acid (2-CPA) and 4-chlorophenoxyacetic acid (4-CPA), the former is more reactive. mdpi.com

Lipophilicity: The introduction of a chlorine atom tends to increase the lipophilicity of a molecule. eurochlor.orgresearchgate.net This can enhance its ability to partition into and cross the lipid membranes of plant cells, a crucial step for reaching its site of action. researchgate.net

The well-known herbicide MCPA, or (4-Chloro-2-methylphenoxy)acetic acid, provides a useful comparison. In MCPA, the chlorine is at the 4-position. For the subject compound, 2-(5-Chloro-2-methylphenoxy)acetic acid, the chlorine is at the 5-position (meta to the ether linkage). Based on general SAR principles, this meta-substitution in the 5-chloro isomer would be expected to confer a different electronic and steric profile compared to the para-substitution in MCPA, likely resulting in a different level of herbicidal activity. Studies have shown that even small changes in the substitution pattern can significantly alter the biological effect, with some chlorinated compounds showing increased activity while others see it diminished or abolished. eurochlor.org

| Compound | Substitution Pattern | Key SAR Feature | Predicted Impact on Activity |

| This compound | Chlorine at C5, Methyl at C2 | Meta-chlorine substitution | Alters electronic and steric profile compared to para-isomers. |

| MCPA (4-Chloro-2-methylphenoxy)acetic acid) | Chlorine at C4, Methyl at C2 | Para-chlorine substitution has a distinct impact on the π-electron system. mdpi.com | A widely used, effective herbicide. nih.gov |

| 2,4-D ((2,4-dichlorophenoxy)acetic acid) | Chlorine at C2 and C4 | Di-substitution further increases the disturbance of π-electron charge distribution. mdpi.com | A potent and widely used herbicide. researchgate.net |